

# An In-Depth Technical Guide to 2-(3-Chlorobenzoyl)-3-methylpyridine

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## Compound of Interest

Compound Name: 2-(3-Chlorobenzoyl)-3-methylpyridine

CAS No.: 1187171-06-7

Cat. No.: B1392108

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**Abstract:** This technical guide provides a comprehensive overview of **2-(3-Chlorobenzoyl)-3-methylpyridine**, a substituted benzoylpyridine of significant interest to the chemical and pharmaceutical sciences. This document details the compound's chemical identity, including its definitive CAS Number, and presents a thorough analysis of its physicochemical properties. A validated, step-by-step synthetic protocol is provided, complete with a mechanistic discussion and a workflow visualization. Furthermore, this guide explores the potential applications of this molecule, grounded in structure-activity relationships, and outlines essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking an in-depth understanding of this specific aryl ketone.

## Core Compound Identification and Properties

**2-(3-Chlorobenzoyl)-3-methylpyridine**, also known by its IUPAC name (3-Chlorophenyl)(3-methylpyridin-2-yl)methanone, is a distinct chemical entity within the broader class of diaryl ketones. The presence of a pyridine ring, a chlorinated phenyl ring, and a ketone linker forms a scaffold with significant potential for chemical modification and biological activity.

The definitive Chemical Abstracts Service (CAS) number for this compound is 1187171-06-7[1][2]. This identifier is crucial for unambiguous database searching and regulatory compliance.

## Physicochemical Data

The fundamental properties of **2-(3-Chlorobenzoyl)-3-methylpyridine** are summarized below. These data are essential for experimental design, including solvent selection, reaction temperature control, and analytical method development.

Property	Value	Source(s)
CAS Number	1187171-06-7	[1][2]
Molecular Formula	C <sub>13</sub> H <sub>10</sub> ClNO	[1][3]
Molecular Weight	231.68 g/mol	[1][3]
IUPAC Name	(3-Chlorophenyl)(3-methylpyridin-2-yl)methanone	[1]
Appearance	Solid (Predicted)	N/A
Melting Point	Not available	N/A
Boiling Point	Not available	N/A
SMILES	<chem>CC1=C(C(=O)C2=CC=CC(=C2)Cl)N=CC=C1</chem>	[3]
InChI Key	Not available	N/A

## Synthesis Protocol: Weinreb Ketone Synthesis

The synthesis of unsymmetrical ketones like **2-(3-Chlorobenzoyl)-3-methylpyridine** requires a strategy that prevents over-addition of the organometallic reagent. The Weinreb-Nahm ketone synthesis is a superior method for this purpose, as it proceeds through a stable chelated intermediate, thereby avoiding the formation of tertiary alcohols that can occur with more reactive acylating agents like acid chlorides.[4][5] This protocol outlines the synthesis via the formation of a Weinreb-Nahm amide intermediate.

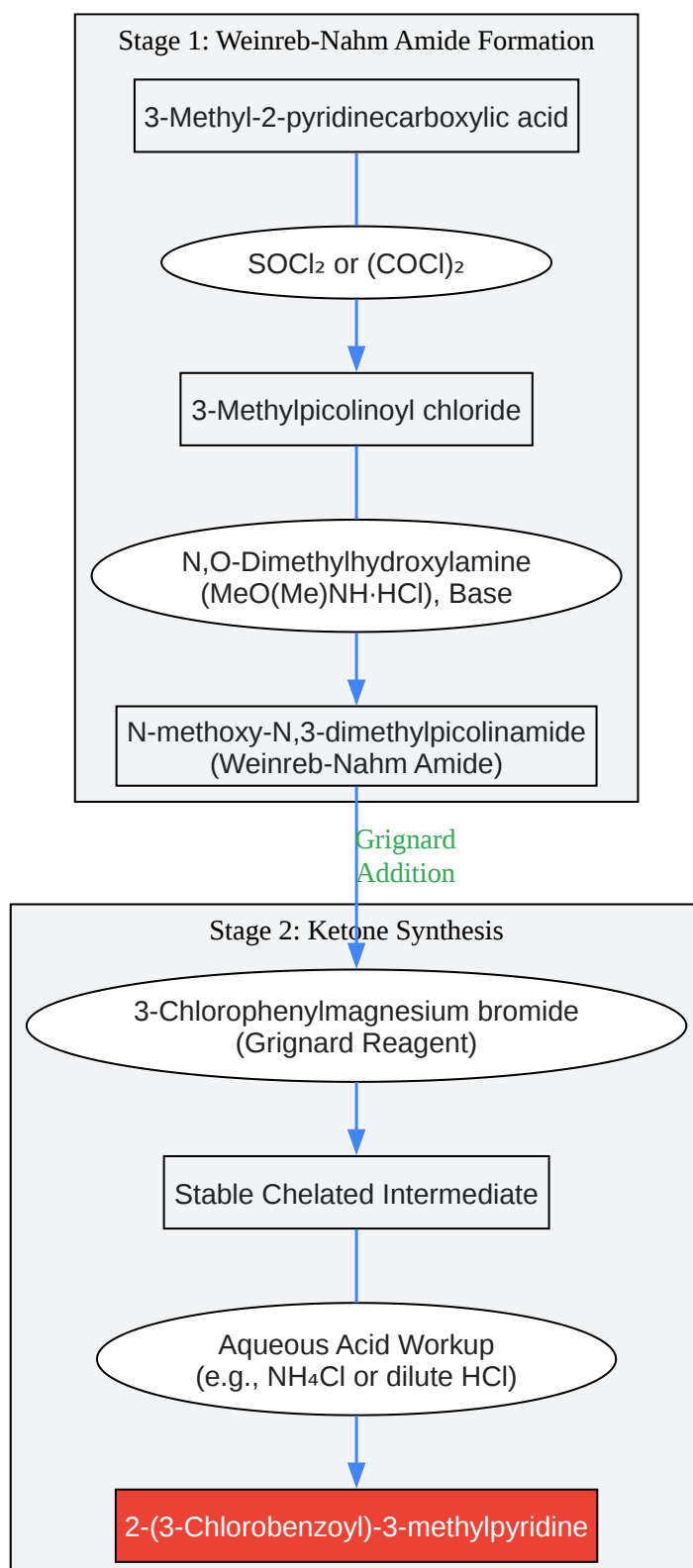
## Rationale for Synthetic Choice

Direct Friedel-Crafts acylation of 3-methylpyridine with 3-chlorobenzoyl chloride is generally not a viable route.<sup>[6][7][8][9]</sup> Pyridine's nitrogen atom acts as a Lewis base, which would be preferentially complexed by the Lewis acid catalyst (e.g.,  $\text{AlCl}_3$ ), deactivating the ring towards electrophilic substitution and potentially catalyzing undesired side reactions.

The Weinreb synthesis circumvents this issue by first preparing a stable amide intermediate from the pyridine carboxylic acid, which is then reacted with a suitable organometallic reagent. This two-step process offers high selectivity and yield.<sup>[4][5][10]</sup>

## Experimental Workflow

The overall synthetic strategy is depicted below, starting from 3-methyl-2-pyridinecarboxylic acid.



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Caption: Proposed Weinreb synthesis workflow for **2-(3-Chlorobenzoyl)-3-methylpyridine**.

## Step-by-Step Methodology

### Stage 1: Synthesis of N-methoxy-N,3-dimethylpicolinamide (Weinreb-Nahm Amide)

- **Acid Chloride Formation:** To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N<sub>2</sub> or Ar), add 3-methyl-2-pyridinecarboxylic acid (1.0 eq). Add anhydrous dichloromethane (DCM) as the solvent. Cool the suspension to 0 °C in an ice bath.
- Add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of N,N-dimethylformamide (DMF, 1-2 drops).
- Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases and the solution becomes clear. The formation of the acyl chloride is now complete.
- Remove the solvent and excess oxalyl chloride under reduced pressure.
- **Amide Formation:** In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and a non-nucleophilic base such as pyridine or triethylamine (2.5 eq) in anhydrous DCM.
- Cool this solution to 0 °C.
- Re-dissolve the crude 3-methylpicolinoyl chloride in anhydrous DCM and add it dropwise to the hydroxylamine solution.
- Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.
- **Work-up:** Quench the reaction with water. Extract the product with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure to yield the crude Weinreb-Nahm amide. Purify by flash column chromatography if necessary.

### Stage 2: Synthesis of **2-(3-Chlorobenzoyl)-3-methylpyridine**

- **Grignard Reaction:** Dissolve the purified Weinreb-Nahm amide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.

- Cool the solution to 0 °C.
- Add a solution of 3-chlorophenylmagnesium bromide (1.5 eq) in THF dropwise via syringe.
- Stir the reaction at 0 °C for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction proceeds via a stable chelated intermediate, preventing over-addition.[4][10]
- Work-up and Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH<sub>4</sub>Cl) at 0 °C.
- Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and concentrate in vacuo.
- Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure **2-(3-Chlorobenzoyl)-3-methylpyridine**.

## Potential Applications and Research Context

The **2-(3-Chlorobenzoyl)-3-methylpyridine** scaffold is a member of the diaryl ketone family, which is prevalent in medicinal chemistry. The pyridine ring is a common feature in pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability.[11][12] The benzoyl moiety, particularly with halogen substitutions, is also a key pharmacophore in many drug classes.

- **Enzyme Inhibition:** Aromatic ketones, including chalcones and related structures, are known to exhibit a wide range of pharmacological activities, such as anti-inflammatory, anticancer, and antimicrobial effects.[13] These activities often stem from their ability to inhibit key enzymes in cellular pathways.
- **CNS-Active Agents:** The benzoyl-heterocycle motif is found in compounds with activity on the central nervous system. For instance, fluorobenzoyl-containing compounds have been investigated for their hypotensive and neurological activities.[14]

- **Synthetic Building Block:** As a functionalized ketone, this compound serves as a versatile intermediate. The ketone can be a handle for further chemical transformations, such as reduction to an alcohol, conversion to an olefin via a Wittig reaction, or reductive amination to introduce new nitrogen-containing functional groups. This makes it a valuable precursor for creating libraries of related compounds for drug discovery screening.<sup>[15]</sup>

## Safety and Handling

While a specific Safety Data Sheet (SDS) for CAS 1187171-06-7 is not publicly available, data from closely related isomers and precursors can be used to establish a reliable safety profile. The primary hazards are associated with irritation and acute toxicity if ingested or inhaled.

- **Hazard Classification (Anticipated):**
  - Harmful if swallowed.
  - Causes skin irritation.
  - Causes serious eye irritation.
  - May cause respiratory irritation.
- **Personal Protective Equipment (PPE):**
  - **Eye/Face Protection:** Wear chemical safety goggles or a face shield.
  - **Skin Protection:** Wear nitrile or neoprene gloves and a lab coat. Ensure skin is not exposed.
  - **Respiratory Protection:** Handle in a well-ventilated fume hood. If fine powders are generated, use an appropriate particulate respirator.
- **Handling and Storage:**
  - Store in a tightly sealed container in a cool, dry, and well-ventilated area.
  - Avoid breathing dust, fumes, or vapors.

- Wash hands thoroughly after handling.
- Keep away from strong oxidizing agents.
- First Aid Measures:
  - If Inhaled: Move the person to fresh air.
  - In Case of Skin Contact: Wash off with soap and plenty of water.
  - In Case of Eye Contact: Rinse cautiously with water for several minutes.
  - If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

## Conclusion

**2-(3-Chlorobenzoyl)-3-methylpyridine** (CAS: 1187171-06-7) is a valuable chemical entity with significant potential as a building block in medicinal chemistry and materials science. Its synthesis is reliably achieved through a Weinreb-Nahm protocol, which offers high regioselectivity and yield by avoiding the pitfalls of classical acylation methods on pyridine rings. The inherent structural motifs suggest potential biological activity, making it an attractive target for further investigation and derivatization in drug discovery programs. Adherence to strict safety protocols is essential when handling this compound and the reagents required for its synthesis.

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